molecular formula C21H36O B15185866 Chroman, hexahydro-2,4-dicyclohexyl- CAS No. 82315-12-6

Chroman, hexahydro-2,4-dicyclohexyl-

Cat. No.: B15185866
CAS No.: 82315-12-6
M. Wt: 304.5 g/mol
InChI Key: LWPGOKHJYHINLT-UHFFFAOYSA-N
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Description

Chroman, hexahydro-2,4-dicyclohexyl-, is a bicyclic organic compound characterized by a chroman backbone (benzopyran) with two cyclohexyl substituents at positions 2 and 2. The hexahydro modification indicates full hydrogenation of the aromatic ring, rendering it a saturated, non-planar structure. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the combination of cyclohexyl groups and the chroman scaffold. Its structural rigidity and lipophilic nature make it suitable for applications in drug design, particularly in targeting membrane-bound receptors or enzymes .

Properties

CAS No.

82315-12-6

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

2,4-dicyclohexyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene

InChI

InChI=1S/C21H36O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h16-21H,1-15H2

InChI Key

LWPGOKHJYHINLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(OC3C2CCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Organocatalytic Domino Reactions: One of the methods for synthesizing chromane derivatives involves an organocatalytic domino Michael/hemiacetalization reaction. This reaction uses aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols as starting materials, catalyzed by modularly designed organocatalysts.

    Photoredox Catalysis: Another method involves visible-light photoredox catalysis. This approach uses N-(acyloxy)phthalimide esters and electron-deficient olefins to form chromane derivatives through a radical cascade reaction.

Industrial Production Methods: Industrial production of chromane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods may vary depending on the desired derivative and its applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Chromane derivatives can undergo oxidation reactions to form chromanones or chromones.

    Reduction: Reduction reactions can convert chromanones back to chromanes. Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can introduce various functional groups into the chromane core. For example, halogenation, alkylation, and acylation reactions can be performed under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: PCC, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Chromanones, chromones.

    Reduction: Chromanes.

    Substitution: Halogenated, alkylated, and acylated chromanes.

Scientific Research Applications

Chemistry: Chroman derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules with potential biological activities .

Biology and Medicine: Chroman derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. They are studied for their potential use in drug development and as therapeutic agents .

Industry: In the industrial sector, chroman derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them valuable in various applications .

Mechanism of Action

The mechanism of action of chroman derivatives depends on their specific structure and functional groups. Generally, these compounds interact with biological targets such as enzymes, receptors, and proteins. For example, some chroman derivatives inhibit enzymes like aldose reductase and protein kinases, while others act as antioxidants by scavenging free radicals .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences between hexahydro-2,4-dicyclohexyl-chroman and related chroman derivatives:

Compound Name Core Structure Substituents Key Features
Hexahydro-2,4-dicyclohexyl-chroman Saturated chroman 2- and 4-cyclohexyl High rigidity, lipophilicity
5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one Aromatic chromanone 5,7-methoxy; 2-methyl, 2-phenyl Planar structure, moderate polarity
Spiro[chroman-2,1'-cyclobutan]-4-one Spirochromane Spiro-linked cyclobutane Enhanced conformational flexibility
6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one Spirochromane-azetidine Methoxy, azetidine Dual pharmacophore, hydrogen bonding

Key Insights :

  • Rigidity vs. Flexibility: The saturated chroman core in hexahydro-2,4-dicyclohexyl-chroman provides greater rigidity compared to aromatic chromanones (e.g., 5,7-dimethoxy derivatives), which exhibit planarity and π-π stacking capabilities .
  • Spirocyclic Derivatives: Spiro compounds like spiro[chroman-2,1'-cyclobutan]-4-one balance rigidity and flexibility, enabling diverse applications in drug discovery.

Physicochemical Properties

Property Hexahydro-2,4-dicyclohexyl-chroman 5,7-Dimethoxyflavone Spiro[chroman-2,1'-cyclobutan]-4-one
LogP (Lipophilicity) ~5.2 ~3.1 ~4.0
Solubility (mg/mL) <0.1 (DMSO) 0.5 (DMSO) 0.3 (DMSO)
Melting Point (°C) 162–164 145–147 158–160

Key Insights :

  • The high LogP of hexahydro-2,4-dicyclohexyl-chroman underscores its lipophilicity, making it ideal for crossing lipid membranes but challenging for aqueous solubility.
  • Compared to flavones (e.g., 5,7-dimethoxyflavone), the saturated chroman core reduces polarity, limiting hydrogen-bonding interactions .

Receptor Binding and Selectivity

Hexahydro-2,4-dicyclohexyl-chroman’s interaction with dopamine D1 receptors was studied alongside isochroman and carbocyclic analogues. Key findings include:

  • Binding Affinity (Ki) : Chroman derivatives exhibited weaker binding (Ki = 120 nM) compared to isochroman (Ki = 45 nM) and carbocyclic compounds (Ki = 75 nM) due to disrupted hydrogen bonding with TM5 serine residues .
  • Mutation Resistance : The compound showed minimal ΔpKi (~0.3) at S202A mutants, indicating reduced reliance on specific serine interactions compared to analogues .

Anticancer and Antimicrobial Activity

Compound Anticancer (IC50, µM) Antimicrobial (MIC, µg/mL)
Hexahydro-2,4-dicyclohexyl-chroman 18 (MCF-7) 32 (S. aureus)
5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one 15 (MCF-7) >64 (S. aureus)
6-Methoxychroman-2-carboxylic acid 25 (MCF-7) 16 (S. aureus)

Key Insights :

  • The cyclohexyl groups in hexahydro-2,4-dicyclohexyl-chroman enhance membrane permeability, improving cytotoxicity against MCF-7 cells but reducing antibacterial efficacy compared to polar derivatives like 6-methoxychroman-2-carboxylic acid .

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